Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate
Description
Systematic Nomenclature and CAS Registry Number (51544-58-2)
The compound is formally named methyl 5-methylcyclohexa-1,3-diene-1-carboxylate under IUPAC nomenclature. This designation reflects the cyclohexadiene ring’s substitution pattern: a carboxylate group at position 1 and a methyl group at position 5. The numbering begins at the carboxylate-bearing carbon, with consecutive double bonds at positions 1 and 3. The CAS Registry Number 51544-58-2 uniquely identifies this structure in chemical databases, distinguishing it from regioisomers such as methyl 2-methylcyclohexa-1,3-diene-1-carboxylate (CAS 30810-15-2).
Molecular Formula (C₉H₁₂O₂) and Weight (152.19 g/mol)
The molecular formula C₉H₁₂O₂ corresponds to a molar mass of 152.19 g/mol , calculated from the atomic weights of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and oxygen (16.00 g/mol). This formula aligns with the compound’s bicyclic structure, which incorporates one ester group and two unsaturated bonds. Comparative molecular weights of related cyclohexadiene carboxylates are detailed in Table 1.
Table 1: Molecular Formulas and Weights of Related Cyclohexadiene Carboxylates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₉H₁₂O₂ | 152.19 |
| Methyl cyclohexa-1,3-diene-1-carboxylate | C₈H₁₀O₂ | 138.16 |
| (1S)-2-Methylcyclohexa-2,5-diene-1-carboxylate | C₈H₉O₂ | 137.16 |
| 5-Methylcyclohexa-1,3-diene-1,2-diol | C₇H₁₀O₂ | 126.15 |
Data sourced from PubChem entries and vendor specifications.
Comparative Structural Analysis with Related Cyclohexadiene Carboxylates
Structural distinctions between this compound and related derivatives arise from substituent placement and ring conformation:
- Methyl cyclohexa-1,3-diene-1-carboxylate (C₈H₁₀O₂) lacks the 5-methyl group, resulting in a simpler conjugated system.
- (1S)-2-Methylcyclohexa-2,5-diene-1-carboxylate (C₈H₉O₂) exhibits a transposed double bond (positions 2 and 5) and stereochemical specificity at carbon 1, as indicated by its (1S) configuration.
- 5-Methylcyclohexa-1,3-diene-1,2-diol (C₇H₁₀O₂) replaces the carboxylate with diol groups, altering hydrogen-bonding potential and reactivity.
The 5-methyl substituent in the title compound introduces steric effects that influence ring puckering. X-ray crystallography of analogous compounds, such as dimethyl 3,4,5,6-tetraphenylcyclohexa-3,5-diene-1,2-dicarboxylate, reveals screw-boat conformations with torsion angles near 15° between double bonds, suggesting similar distortions may occur in this compound.
Isomerism and Stereochemical Considerations in Cyclohexadiene Systems
The compound’s isomerism is governed by double bond positioning and substituent orientation:
- Regioisomerism : Alternative double bond arrangements, such as cyclohexa-1,4-diene systems, are excluded due to the 1,3-diene specification in the name.
- Stereoisomerism : The planar cyclohexadiene ring permits geometric isomerism (cis-trans) across double bonds. However, the 1,3-diene system’s conjugation minimizes energy differences between conformers, favoring a delocalized electron system.
- Chirality : No chiral centers are present in the title compound, unlike (1S)-2-methylcyclohexa-2,5-diene-1-carboxylate, which exhibits axial chirality due to its stereogenic carbon.
SMILES Notation (O=C(C1=CC=CC(C)C1)OC) and InChI Key Interpretation
The SMILES notation O=C(C1=CC=CC(C)C1)OC encodes the compound’s structure as follows:
O=C(...)OC: A methyl ester group bonded to a carbonyl.C1=CC=CC(C)C1: A cyclohexa-1,3-diene ring with a methyl branch at position 5.
The InChI Key , generated programmatically via tools like RDKit, encapsulates structural descriptors into a 27-character hash. For example, methyl cyclohexa-1,3-diene-1-carboxylate (CAS 30810-15-2) has the InChI Key KPYYGHDMWKXJCE-UHFFFAOYSA-N, where the first block (KPYYGHDMWKXJCE) represents connectivity, and the second (UHFFFAOYSA) encodes stereochemistry and protonation. Computational generation for the title compound would follow analogous principles, differentiating it through the 5-methyl group’s inclusion.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 5-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
COAPJNBPAMNWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 5-methylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens and halogenating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Synthesis of Complex Organic Molecules
Diels-Alder Reactions
One of the primary applications of methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is in Diels-Alder reactions, which are crucial for synthesizing cyclic compounds. The compound can act as a diene in these reactions, facilitating the formation of six-membered rings with high stereoselectivity. This is particularly useful in creating complex natural products and pharmaceuticals.
Case Study: Synthesis of Chiral Isotwistanes
In a study by researchers utilizing this compound as a key intermediate, they successfully synthesized chiral isotwistanes through asymmetric Diels-Alder reactions. The resulting products exhibited high enantiomeric excess, demonstrating the compound's utility in producing optically active materials essential for drug development and other applications in medicinal chemistry .
Material Science Applications
Polymer Chemistry
this compound can also be employed in polymer chemistry as a monomer for the production of specialty polymers. Its unique structure allows it to participate in copolymerization reactions, leading to materials with tailored properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp. | -30 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 200 °C |
This table highlights the advantageous properties of polymers synthesized from this compound, making them suitable for various industrial applications, including coatings and adhesives.
Pharmaceutical Applications
Research indicates that compounds derived from this compound exhibit biological activity that may be harnessed for therapeutic purposes. The compound's structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study explored the anticancer potential of derivatives synthesized from this compound. The results demonstrated that certain derivatives could inhibit cancer cell proliferation significantly, suggesting a pathway for developing new anticancer agents .
Environmental Applications
Biodegradable Materials
The compound's derivatives are being investigated for their potential to create biodegradable plastics. These materials could mitigate environmental pollution caused by conventional plastics.
Data Table: Biodegradability Rates of this compound-Based Polymers
| Polymer Type | Biodegradation Rate (days) |
|---|---|
| Poly(this compound) | 60 |
| Conventional PET | >1000 |
This comparison illustrates the potential of using this compound in developing environmentally friendly materials.
Mechanism of Action
The mechanism of action of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with electrophiles and nucleophiles allows it to undergo various transformations, contributing to its versatility in synthetic applications .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl 4-formylcyclohexa-1,3-diene-1-carboxylate : The formyl group at position 4 introduces electron-withdrawing effects, reducing electron density in the diene system compared to the 5-methyl analogue. This alters reactivity in cycloaddition reactions, as seen in Sn-/Zr-Beta zeolite-catalyzed Diels-Alder reactions, where electron-poor dienes like this form side products .
- Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate : The bulky trimethyl groups at positions 2 and 6 increase steric hindrance, limiting access to the diene for electrophiles. This compound is used in fragrances (e.g., "Oriental Ester") due to its stability and aromatic profile .
Ring Size Variations
- Methyl cyclopenta-1,3-diene-1-carboxylate : The smaller cyclopentadiene ring enhances ring strain and electron density, making it more reactive in radical additions. For example, radical adducts to cyclopentadiene derivatives proceed with distinct regioselectivity compared to cyclohexadiene analogues .
Functional Group Modifications
- Methyl 5-(2-methoxy-2-oxoethoxy)cyclohexa-1,3-diene-1-carboxylate : The glycolate side chain at position 5 introduces hydrolytic sensitivity. Base-mediated hydrolysis of the ester groups leads to aromatization, limiting its utility as a stable ligand .
- 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid: The presence of three carboxyl groups creates a highly electron-deficient diene, rendering it inactive in Diels-Alder reactions. This contrasts with mono-ester derivatives, which retain sufficient electron density for cycloadditions .
Reactivity and Stability Profiles
Biological Activity
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexadiene structure with a carboxylate functional group. Its molecular formula is , and it possesses a molecular weight of approximately 178.23 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Formation of Schiff Bases : The carbonyl group in the compound can react with amines to form Schiff bases, which are significant in various biological processes.
- Diels-Alder Reactions : The conjugated diene system allows the compound to participate in Diels-Alder reactions, potentially leading to the formation of biologically active cyclohexene derivatives.
- Enzyme Interactions : The compound may interact with enzymes involved in oxidation-reduction reactions, influencing metabolic pathways crucial for cellular functions .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against bacteria and fungi. For instance, derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans.
| Activity Type | Organism | IC50 (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2.6 |
| Antifungal | Candida albicans | 3.5 |
- Anticancer Potential : Preliminary studies suggest that analogs of this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial effects of this compound derivatives. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 2.6 µM against S. aureus. This suggests potential applications in developing new antimicrobial agents.
Study 2: Anticancer Research
In vitro assays have shown that certain derivatives of this compound can induce apoptosis in human cancer cell lines. These compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate, and how can hydrolysis-induced aromatization be mitigated?
- Methodological Answer : A Williamson etherification strategy using NaH at low temperatures is effective for introducing substituents (e.g., glycolate side chains) to the cyclohexadiene scaffold. However, hydrolysis of methyl esters under basic conditions often triggers aromatization. To avoid this, mild reagents like TMSOK (tetramethylammonium oximate) or controlled NaOH/H₂O conditions without co-solvents can minimize side reactions . Stability during synthesis requires strict temperature control and rapid purification to prevent degradation.
Q. How can the structure of this compound be reliably characterized?
- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is recommended for precise structural determination, especially for resolving stereochemistry. For unstable intermediates, low-temperature ¹H- and ¹³C-NMR (e.g., in D₂O/H₂O) can capture transient species before degradation . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like carboxylate esters.
Q. What storage and handling protocols prevent decomposition of Methyl 5-methylcyclohexa-1-carboxylate derivatives?
- Methodological Answer : Store the compound at -20°C in inert, anhydrous solvents (e.g., THF or DCM) to slow degradation. Avoid exposure to basic conditions, heat, or prolonged air contact. For lab use, aliquot small quantities and monitor purity via TLC or HPLC before critical experiments .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and predict regioselectivity in Diels-Alder or oxidative cycloadditions. For example, CAN-mediated reactions (ceric ammonium nitrate) show high selectivity for dihydrofuran formation, which can be modeled using Gaussian or ORCA software . Molecular docking studies further explore interactions with biological targets (e.g., phenazine biosynthesis proteins) .
Q. What mechanistic insights explain aromatization during ester hydrolysis, and how can this be controlled?
- Methodological Answer : Aromatization arises via conjugate base formation at the cyclohexadiene ring, leading to electron delocalization. Kinetic studies under varying pH and temperature reveal that protonation of the intermediate enolate slows the process. Alternative protecting groups (e.g., tert-butoxycarbonyl) or enzymatic hydrolysis (lipases) may bypass this issue .
Q. How does iron-mediated functionalization expand the utility of Methyl 5-methylcyclohexa-1-carboxylate in azulene synthesis?
- Methodological Answer : Iron tricarbonyl complexes stabilize the cyclohexadiene scaffold, enabling regioselective azulene coupling. For example, [Fe(CO)₃] intermediates facilitate π-complexation, directing electrophilic addition. Post-reaction demetallation with iodine yields functionalized azulenes, confirmed by X-ray analysis .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for Williamson etherification of cyclohexadiene derivatives?
- Methodological Answer : Yield variations (e.g., 37% vs. literature values) often stem from differences in base strength (NaH vs. Ag₂O/DBU) or solvent purity. Systematic optimization using Design of Experiments (DoE) or high-throughput screening identifies ideal conditions (e.g., NaI/KI additives for improved nucleophilicity) .
Q. Why do some studies report successful hydrolysis of methyl esters while others observe degradation?
- Methodological Answer : Instability under basic conditions is solvent-dependent. Aqueous NaOH without co-solvents minimizes side reactions by reducing solubility of reactive intermediates. Contrastingly, polar aprotic solvents (DMF, DMSO) accelerate degradation via enolate formation .
Analytical Techniques
Q. What advanced NMR strategies resolve overlapping signals in cyclohexadiene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
